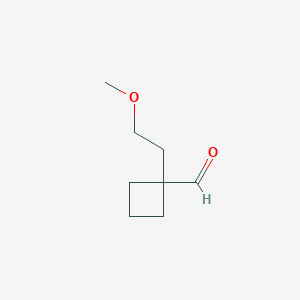

1-(2-Methoxyethyl)cyclobutane-1-carbaldehyde

Description

BenchChem offers high-quality 1-(2-Methoxyethyl)cyclobutane-1-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methoxyethyl)cyclobutane-1-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-methoxyethyl)cyclobutane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-10-6-5-8(7-9)3-2-4-8/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSFIBIXKRUIEAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1(CCC1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Conformational Analysis of Methoxyethyl Groups on Cyclobutane Rings

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational landscape of substituted cyclobutanes is a critical area of study in medicinal chemistry and materials science, as the three-dimensional arrangement of substituents profoundly influences molecular properties and biological activity.[1] This guide provides a comprehensive technical overview of the principles and methodologies for the conformational analysis of methoxyethyl-substituted cyclobutane rings. We will delve into the inherent conformational dynamics of the cyclobutane core, the influence of the flexible methoxyethyl side chain, and the interplay of steric and stereoelectronic effects that govern the preferred spatial arrangements. This document will cover foundational concepts, advanced experimental techniques including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, and the application of computational chemistry to provide a holistic understanding of this complex system.

Introduction: The Significance of Cyclobutane Conformations in Drug Discovery

Cyclobutane rings are increasingly incorporated into drug candidates to explore novel chemical space and enhance pharmacological properties.[2] Their unique, puckered structure can act as a rigid scaffold, positioning substituents in well-defined spatial orientations.[3] The methoxyethyl group, with its combination of flexibility and hydrogen bonding potential, is a common functionality in drug molecules. Understanding the conformational preferences of a methoxyethyl group on a cyclobutane ring is paramount for designing molecules with optimal target engagement, metabolic stability, and pharmacokinetic profiles.

This guide will systematically explore the factors that dictate the conformational equilibrium of methoxyethyl-substituted cyclobutanes, providing researchers with the foundational knowledge and practical insights necessary to predict and control the three-dimensional structure of these important molecular entities.

Foundational Principles: The Puckered Nature of the Cyclobutane Ring

Unlike the planar representation often depicted in 2D drawings, the cyclobutane ring is not flat. A planar conformation would suffer from significant torsional strain due to the eclipsing of all eight C-H bonds, alongside considerable angle strain from the 90° C-C-C bond angles deviating from the ideal 109.5° for sp³ hybridized carbons.[4][5][6] To alleviate this torsional strain, the cyclobutane ring adopts a non-planar, "puckered" or "bent" conformation.[5][7] This puckering reduces the eclipsing interactions between adjacent C-H bonds at the cost of a slight increase in angle strain, with the C-C-C bond angles decreasing to approximately 88°.[5]

The puckered conformation can be described by a dihedral angle, and the ring undergoes rapid interconversion between two equivalent puckered forms, passing through a higher-energy planar transition state.[4][8] The energy barrier for this "ring-flipping" is low, typically around 1.45 kcal/mol.[8]

The introduction of substituents breaks the symmetry of the ring and leads to non-equivalent puckered conformations with distinct energy levels. Substituents can occupy either axial or equatorial positions. Generally, bulky substituents prefer the equatorial position to minimize steric interactions with other ring atoms and their substituents.[9] This preference is a key determinant of the overall molecular conformation.

The Methoxyethyl Substituent: A Conformational Chameleon

The methoxyethyl group (-CH₂CH₂OCH₃) introduces additional layers of conformational complexity due to the rotatable bonds within the side chain. The key dihedral angles to consider are:

-

C(ring)-C-C-O: Rotation around this bond determines the orientation of the methoxy group relative to the cyclobutane ring.

-

C-C-O-C: Rotation around this bond positions the terminal methyl group.

The interplay of steric and electronic effects governs the preferred conformations of the methoxyethyl side chain.

Gauche and Anti Conformations

Rotation about the C-C bond of the ethyl linker leads to gauche and anti conformations. Steric considerations would typically favor the anti conformation to minimize van der Waals repulsion. However, the presence of the oxygen atom can lead to stabilizing gauche interactions, a phenomenon known as the gauche effect . This effect is often attributed to a combination of hyperconjugation and electrostatic interactions.

The Anomeric Effect

When the methoxyethyl group is attached to a carbon adjacent to a heteroatom within the cyclobutane ring (a scenario not covered in this guide's core topic but relevant in broader contexts), the anomeric effect can become a significant factor.[10][11] The anomeric effect is the thermodynamic preference for an electronegative substituent at the anomeric carbon of a cyclic ether to adopt an axial orientation, despite the expected steric hindrance. This is a stereoelectronic effect rationalized by the stabilizing overlap between a lone pair on the ring heteroatom and the antibonding (σ*) orbital of the C-substituent bond.[12][13] While the cyclobutane ring itself is carbocyclic, the principles of stereoelectronic interactions are crucial to consider, especially in substituted systems.

Intramolecular Hydrogen Bonding

The ether oxygen of the methoxyethyl group can act as a hydrogen bond acceptor. In certain conformations, it can form an intramolecular hydrogen bond with a suitably positioned proton on the cyclobutane ring or another substituent.[14][15] This interaction can significantly stabilize a particular conformation and influence the overall conformational equilibrium.

Experimental Techniques for Conformational Analysis

A combination of experimental techniques is often necessary to fully elucidate the conformational landscape of methoxyethyl-substituted cyclobutanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[16][17][18] Key NMR parameters provide valuable insights:

-

Chemical Shifts (δ): The chemical shift of a proton is sensitive to its local electronic environment. Protons in axial and equatorial positions experience different shielding effects and will therefore have different chemical shifts.

-

Vicinal Coupling Constants (³J): The coupling constant between two vicinal protons (protons on adjacent carbon atoms) is dependent on the dihedral angle between them, as described by the Karplus equation .[19][20][21][22] By measuring ³J values, one can estimate the dihedral angles and thus deduce the conformation of the cyclobutane ring and the methoxyethyl side chain.

Experimental Protocol: Determination of Conformation using Vicinal Coupling Constants

-

Sample Preparation: Dissolve the methoxyethyl-substituted cyclobutane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-10 mg/mL.

-

¹H NMR Spectrum Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

-

Signal Assignment: Assign all proton resonances using 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

-

Coupling Constant Measurement: Accurately measure the vicinal coupling constants (³J) for the protons on the cyclobutane ring and the methoxyethyl side chain from the 1D ¹H NMR spectrum.

-

Karplus Equation Analysis: Use a parameterized Karplus equation (e.g., J = Acos²θ + Bcosθ + C) to correlate the measured ³J values with the corresponding dihedral angles.[23] Different parameter sets exist for different types of C-C bonds and substituents.[21]

-

Conformational Model Building: Build molecular models consistent with the determined dihedral angles to establish the preferred conformation in solution.

| Dihedral Angle (θ) | Typical ³J (Hz) | Relationship |

| 0° | 8 - 10 | Eclipsed |

| 60° | 1 - 3 | Gauche |

| 90° | 0 - 1 | Perpendicular |

| 180° | 9 - 13 | Anti-periplanar |

Table 1: General relationship between dihedral angle and vicinal proton-proton coupling constants.

X-ray Crystallography

X-ray crystallography provides the most definitive information about the conformation of a molecule in the solid state.[24][25][26][27] By analyzing the diffraction pattern of a single crystal, a detailed three-dimensional model of the molecule can be generated, revealing precise bond lengths, bond angles, and dihedral angles.[1][2] This information provides a static picture of the lowest energy conformation in the crystalline lattice.

Computational Chemistry: A Predictive and Complementary Tool

Computational chemistry provides a powerful means to explore the conformational landscape of molecules and complement experimental data.[28][29]

Molecular Mechanics (MM)

Molecular mechanics methods are well-suited for performing conformational searches to identify all possible low-energy conformers. These methods use a classical force field to calculate the potential energy of a molecule as a function of its geometry.

Density Functional Theory (DFT)

Once the low-energy conformers have been identified by molecular mechanics, their geometries and relative energies can be more accurately calculated using Density Functional Theory (DFT). DFT provides a good balance between computational cost and accuracy for determining the relative stabilities of different conformations.

Computational Protocol: Conformational Search and Energy Calculation

-

Initial Structure Generation: Build a 3D model of the methoxyethyl-substituted cyclobutane.

-

Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94, OPLS3e) to generate a diverse set of low-energy conformers.

-

Geometry Optimization and Energy Calculation: For each unique conformer, perform a geometry optimization and frequency calculation using a DFT method (e.g., B3LYP/6-31G(d)) to obtain the final geometry and relative free energy.

-

Boltzmann Population Analysis: Calculate the Boltzmann population of each conformer at a given temperature to determine the relative abundance of each conformation in the equilibrium mixture.

Case Study: 1,3-disubstituted Methoxyethyl Cyclobutane

In 1,3-disubstituted cyclobutanes, the cis isomer generally favors a conformation where both substituents are in pseudo-equatorial positions to avoid unfavorable 1,3-diaxial interactions.[4][30] Conversely, the trans isomer is forced to have one substituent in a pseudo-axial and one in a pseudo-equatorial position.[4] However, there are exceptions where the trans isomer can be more stable.[31]

For a cis-1-methoxyethyl-3-R-cyclobutane, the diequatorial conformation is generally preferred. The methoxyethyl group itself will adopt a conformation that minimizes steric clashes with the other substituent and the cyclobutane ring, while potentially benefiting from stabilizing gauche interactions or intramolecular hydrogen bonding.

For a trans-1-methoxyethyl-3-R-cyclobutane, there will be an equilibrium between two conformations, one with the methoxyethyl group axial and the other with it equatorial. The position of this equilibrium will depend on the relative steric bulk of the methoxyethyl group and the other substituent, as well as any stabilizing non-covalent interactions.

Conclusion

The conformational analysis of methoxyethyl groups on cyclobutane rings is a multifaceted challenge that requires a synergistic approach combining experimental and computational methods. A thorough understanding of the puckered nature of the cyclobutane ring, the conformational flexibility of the methoxyethyl side chain, and the subtle interplay of steric and electronic effects is essential for predicting and controlling the three-dimensional structure of these molecules. The insights gained from such analyses are invaluable for the rational design of novel drug candidates and functional materials with optimized properties.

References

-

Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Available from: [Link]

-

Fiveable. Karplus Equation Definition. Available from: [Link]

-

Chemistry LibreTexts. 4.4: Conformations of Cycloalkanes. Available from: [Link]

-

Maricopa Open Digital Press. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Available from: [Link]

-

ACS Publications. Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. Available from: [Link]

-

Semantic Scholar. Anomeric Effect in Saturated Heterocyclic Ring Systems. Available from: [Link]

-

anthracycline. Karplus Equations. Available from: [Link]

-

ResearchGate. ChemInform Abstract: Anomeric Effect in Saturated Heterocyclic Ring Systems. Available from: [Link]

-

PMC. DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES. Available from: [Link]

-

Stenutz. Hetero- and homonuclear coupling constant calculation. Available from: [Link]

-

Slideshare. Conformational analysis. Available from: [Link]

-

ResearchGate. X‐Ray crystal structure of 1,2‐disubstituted cyclobutane cis‐7 a. Available from: [Link]

-

AIP Publishing. Molecular structure of cyclobutane. Correction of the nematic phase NMR results for ring puckering motion. The Journal of Chemical Physics. Available from: [Link]

-

Wikipedia. Anomeric effect. Available from: [Link]

-

ResearchGate. NMR Spectroscopy of Cyclobutanes. Available from: [Link]

-

PMC. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Available from: [Link]

-

ACS Publications. Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. Available from: [Link]

-

PMC. Cyclobutanes in Small‐Molecule Drug Candidates. Available from: [Link]

-

ResearchGate. The Anomeric Effect - It's Complicated. Available from: [Link]

-

University of Calgary. Ch25: Anomeric effect. Available from: [Link]

-

ResearchGate. X‐ray crystal structure of cyclobutane 3 (CCDC 2183363). Within the... Available from: [Link]

-

Bar-Ilan University. An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. Available from: [Link]

-

PMC. Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. Available from: [Link]

-

ResearchGate. Molecular structure and puckering potential function of cyclobutane studied by gas electron diffraction and infrared spectroscopy. Available from: [Link]

-

PubMed. Two-dimensional 1H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine. Available from: [Link]

-

ResearchGate. Possibility of six-membered intramolecular hydrogen bonding in 2-Me. Available from: [Link]

-

St. Paul's Cathedral Mission College. CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-6, PPT-6 Part-6: Conformation-VI CONTENTS • Conformational Analysis of 1,3-Disubsti. Available from: [Link]

-

PubMed. Stereocontrolled synthesis and functionalization of cyclobutanes and cyclobutanones. Available from: [Link]

-

MDPI. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Available from: [Link]

-

Royal Society Publishing. Puckering structure in the infra-red spectrum of cyclobutane. Available from: [Link]

-

St. Olaf College. Computational Chemistry, Molecular Mechanics, Relative Conformational Energies In. Available from: [Link]

-

PMC. Intramolecular Hydrogen Bonding 2021. Available from: [Link]

-

Proprep. Discuss the axial vs equatorial position of substituents in cyclohexane and their effects on stability. Available from: [Link]

-

Scribd. Conformational Analysis of Cycloalkanes. Available from: [Link]

-

Fundamentals of Organic Chemistry. 2.15 Conformations of Disubstituted Cyclohexanes. Available from: [Link]

-

ResearchGate. Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. Available from: [Link]

-

ResearchGate. Conformational analysis of cycloalkanes. Available from: [Link]

-

OpenStax. 4.8 Conformations of Disubstituted Cyclohexanes. Available from: [Link]

-

YouTube. axial vs equatorial substitution. Available from: [Link]

-

Baran Lab. Stereoelectronic Effects_Chong_2024. Available from: [Link]

-

Reddit. axial vs equatorial How do I look at a compound and determine which substituent group is axial/equatorial? : r/chemhelp. Available from: [Link]

-

Wiley Online Library. Direct Observation of a Cytosine Analogue that Forms Five Hydrogen Bonds to Guanosine: Guanidino G-Clamp. Available from: [Link]

-

Oreate AI Blog. Understanding Axial and Equatorial Positions in Cyclohexane. Available from: [Link]

-

PMC. Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. Available from: [Link]

-

YouTube. Cyclohexanes 2: Chairs, Axial & Equatorial Substituents, and Ring-Flips. Available from: [Link]

-

MDPI. Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. Available from: [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stereocontrolled synthesis and functionalization of cyclobutanes and cyclobutanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 7. dalalinstitute.com [dalalinstitute.com]

- 8. Conformational analysis | PDF [slideshare.net]

- 9. proprep.com [proprep.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Anomeric effect - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Intramolecular Hydrogen Bonding 2021 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.aip.org [pubs.aip.org]

- 17. researchgate.net [researchgate.net]

- 18. Two-dimensional 1H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. fiveable.me [fiveable.me]

- 20. anthracycline - Karplus Equations [sites.google.com]

- 21. DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Hetero- and homonuclear coupling constant calculation [stenutz.eu]

- 23. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 24. pubs.acs.org [pubs.acs.org]

- 25. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 28. stolaf.edu [stolaf.edu]

- 29. researchgate.net [researchgate.net]

- 30. spcmc.ac.in [spcmc.ac.in]

- 31. cris.biu.ac.il [cris.biu.ac.il]

Methodological & Application

Application Note: Strategic Synthesis of 1-(2-Methoxyethyl)cyclobutane-1-carbaldehyde

Executive Summary

This application note details the optimized protocol for the synthesis of 1-(2-methoxyethyl)cyclobutane-1-carbaldehyde . This scaffold features a quaternary carbon center on a strained cyclobutane ring, presenting specific challenges regarding steric hindrance and ring stability.

The synthesis strategy prioritizes kinetic control to establish the quaternary center via

Retrosynthetic Analysis & Strategy

The construction of the quaternary center is the critical step. Direct formylation of a substituted cyclobutane is difficult due to steric crowding. Therefore, we utilize Cyclobutanecarbonitrile as the starting material. The nitrile group serves two purposes:

-

Activation: It sufficiently acidifies the

-proton for deprotonation by lithium diisopropylamide (LDA). -

Latent Aldehyde: It can be selectively reduced to the aldehyde using Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures.

Pathway Visualization

Figure 1: Retrosynthetic disconnection showing the nitrile intermediate as the linchpin of the synthesis.

Experimental Protocols

Phase 1: Construction of the Quaternary Center

Objective: Synthesis of 1-(2-methoxyethyl)cyclobutanecarbonitrile.

Mechanistic Insight: Cyclobutane rings possess significant ring strain (~26 kcal/mol). Using strong nucleophiles or high temperatures can trigger ring opening. We use LDA at -78°C to ensure kinetic deprotonation occurs faster than any thermodynamic ring-opening pathways. 1-Bromo-2-methoxyethane is used as the electrophile; the methoxy group aids in solvation but does not interfere with the lithium enolate.

Reagents & Materials

-

Cyclobutanecarbonitrile (1.0 eq)

-

1-Bromo-2-methoxyethane (1.2 eq)

-

Lithium Diisopropylamide (LDA) (1.1 eq, 2.0 M in THF/heptane)

-

Anhydrous THF (Solvent)

-

Ammonium Chloride (sat. aq.)

Step-by-Step Protocol

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Add anhydrous THF (10 mL per gram of substrate).

-

Deprotonation: Cool the THF to -78°C (dry ice/acetone bath). Add LDA solution dropwise over 20 minutes.

-

Critical: Maintain internal temperature below -70°C to prevent self-condensation.

-

-

Substrate Addition: Add Cyclobutanecarbonitrile dropwise. Stir at -78°C for 1 hour to ensure complete enolate formation.

-

Alkylation: Add 1-Bromo-2-methoxyethane dropwise.

-

Note: The reaction may be sluggish due to the steric bulk of the cyclobutane.

-

-

Warming: Allow the mixture to warm slowly to 0°C over 4 hours. Do not heat to reflux.

-

Quench: Quench with saturated NH₄Cl solution.

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2][3]

-

Purification: The crude nitrile is usually sufficiently pure for the next step. If not, purify via vacuum distillation (bp ~90-100°C @ 10 mmHg).

Phase 2: Chemoselective Reduction to Aldehyde

Objective: Conversion of Nitrile to 1-(2-Methoxyethyl)cyclobutane-1-carbaldehyde.

Mechanistic Insight: The reduction of a nitrile with DIBAL-H proceeds via the formation of a stable aluminum-imine intermediate. This intermediate does not collapse to the amine until protonolysis (acidic workup). If the temperature rises above -50°C during DIBAL addition, the intermediate may break down or over-reduce. The Rochelle's Salt workup is non-negotiable here to solubilize the gelatinous aluminum salts formed during quenching.

Reagents & Materials

-

Intermediate Nitrile (from Phase 1) (1.0 eq)

-

DIBAL-H (1.2 eq, 1.0 M in Toluene)

-

Anhydrous Toluene or Dichloromethane (DCM)

-

Rochelle's Salt (Potassium Sodium Tartrate, sat.[4] aq.)

Step-by-Step Protocol

-

Setup: Dissolve the nitrile in anhydrous Toluene (0.2 M concentration) under Argon.

-

Cooling: Cool the solution to -78°C .

-

Reduction: Add DIBAL-H solution dropwise via syringe pump or addition funnel.

-

Rate: Addition should take >30 minutes to prevent exotherms.

-

-

Incubation: Stir at -78°C for 2–3 hours. Monitor by TLC (disappearance of nitrile spot).

-

Quench (The Critical Step):

-

Add Methanol (2.0 eq) dropwise at -78°C. (Caution: Gas evolution).

-

Allow to warm to -20°C.

-

Add saturated Rochelle's Salt solution (volume equal to reaction solvent).

-

-

Emulsion Breaking: Vigorously stir the biphasic mixture at room temperature for 1–2 hours until two clear layers form (organic layer top, aqueous layer bottom).

-

Troubleshooting: If emulsion persists, add more Rochelle's salt and warm slightly (30°C).

-

-

Isolation: Separate layers. Extract aqueous phase with DCM. Dry combined organics over MgSO₄.[3][5]

-

Purification: Concentrate in vacuo. The aldehyde is sensitive to oxidation; store under inert gas. If purification is needed, use rapid silica chromatography (Hexane/EtOAc 9:1).

Workup Logic Visualization

Figure 2: Optimized workup workflow to prevent aluminum emulsion formation.

Analytical Data Summary

| Parameter | Expected Value / Observation | Notes |

| Physical State | Colorless to pale yellow oil | Volatile; handle in fume hood. |

| IR Spectroscopy | ~1720 cm⁻¹ (C=O stretch) | Disappearance of Nitrile peak (~2240 cm⁻¹). |

| ¹H NMR (CDCl₃) | Distinctive aldehyde proton. | |

| ¹H NMR (Ring) | Cyclobutane methylene protons. | |

| ¹H NMR (Ether) | Methoxy singlet. | |

| Stability | Oxidation prone | Store at -20°C under Argon. |

Troubleshooting & Optimization

Issue: Low Yield in Alkylation

-

Cause: Incomplete deprotonation or steric hindrance.

-

Solution: Ensure LDA is fresh. Add HMPA or DMPU (1-2 eq) as a co-solvent during the alkylation step to disrupt lithium aggregates and increase enolate reactivity.

Issue: Over-reduction to Amine

-

Cause: Temperature rose above -50°C during DIBAL addition or reaction time was too long.

-

Solution: Strict temperature monitoring.[1] Quench immediately upon consumption of starting material.

Alternative Route (Scalability)

For multi-kilogram scale where DIBAL-H is hazardous:

-

Alkylate Ethyl Cyclobutanecarboxylate (instead of nitrile).

-

Reduce Ester to Alcohol using LiAlH₄ or NaBH₄/LiCl .

-

Oxidize Alcohol to Aldehyde using Swern Oxidation or TEMPO/Bleach . This route adds one step but uses more robust reagents.

References

-

General DIBAL-H Reduction Protocol

-

Cyclobutane Functionalization

-

Wiberg, K. B., et al. "Substituent Effects on Cyclobutane." Journal of Organic Chemistry. Link

-

-

Target Molecule Context (Patent Literature)

Sources

- 1. benchchem.com [benchchem.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 2-Methylcyclobutane-1-carbaldehyde | C6H10O | CID 54203587 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Diastereoselective Grignard Addition to 1-(2-Methoxyethyl)cyclobutane-1-carbaldehyde

Introduction: Navigating Stereochemistry in Complex Molecule Synthesis

The Grignard reaction, a cornerstone of organic synthesis, facilitates the formation of carbon-carbon bonds with exceptional versatility.[1][2] Its application in the synthesis of complex chiral molecules, particularly those intended for pharmaceutical development, demands precise control over stereochemical outcomes. This document provides a comprehensive guide to the diastereoselective Grignard addition to 1-(2-methoxyethyl)cyclobutane-1-carbaldehyde, a key intermediate for accessing novel secondary alcohols with potential applications in drug discovery. The presence of a chiral center alpha to the carbonyl group, coupled with a chelating methoxyethyl side chain, presents a unique opportunity to explore and control the stereochemistry of the reaction.

The cyclobutane motif is a valuable scaffold in medicinal chemistry, offering a rigid three-dimensional structure that can enhance binding affinity and metabolic stability. When combined with the stereocontrolled introduction of new chiral centers, it allows for the synthesis of highly specific and potent therapeutic agents. This application note will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven protocol, and offer insights into the characterization of the resulting diastereomeric products.

Synthesis of the Starting Material: 1-(2-Methoxyethyl)cyclobutane-1-carbaldehyde

A reliable synthesis of the starting aldehyde is paramount for the successful execution of the Grignard addition. A practical and efficient route involves the reduction of the corresponding nitrile, 1-(2-methoxyethyl)cyclobutane-1-carbonitrile.

Protocol 1: Synthesis of 1-(2-Methoxyethyl)cyclobutane-1-carbaldehyde via Nitrile Reduction

This protocol details the synthesis of the title aldehyde from its nitrile precursor using Diisobutylaluminium hydride (DIBAL-H) as the reducing agent. DIBAL-H is a widely used reagent for the partial reduction of nitriles to aldehydes, typically performed at low temperatures to prevent over-reduction to the primary amine.[3][4][5]

Materials:

-

1-(2-Methoxyethyl)cyclobutane-1-carbonitrile

-

Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes)

-

Anhydrous dichloromethane (DCM) or toluene

-

Methanol

-

Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)

Procedure:

-

Reaction Setup: Under an inert atmosphere (argon or nitrogen), dissolve 1-(2-methoxyethyl)cyclobutane-1-carbonitrile (1.0 eq) in anhydrous dichloromethane or toluene (approximately 0.2 M concentration) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

DIBAL-H Addition: Slowly add the DIBAL-H solution (1.1-1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) analysis of quenched aliquots.

-

Quenching: While maintaining the low temperature, slowly add methanol (of equal volume to the DIBAL-H solution used) to quench the excess DIBAL-H.

-

Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers are observed. This may take several hours.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude aldehyde.

-

Purification: The crude 1-(2-methoxyethyl)cyclobutane-1-carbaldehyde can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Diastereoselective Grignard Addition: A Chelation-Controlled Approach

The stereochemical outcome of the Grignard addition to 1-(2-methoxyethyl)cyclobutane-1-carbaldehyde is anticipated to be governed by a chelation-controlled mechanism. The oxygen atom of the methoxyethyl side chain can coordinate to the magnesium atom of the Grignard reagent, forming a rigid five-membered ring intermediate.[6] This conformation locks the aldehyde in a specific orientation, directing the nucleophilic attack of the Grignard reagent's alkyl or aryl group to one face of the carbonyl, leading to the preferential formation of one diastereomer.

Caption: Chelation-controlled Grignard addition mechanism.

Protocol 2: Grignard Addition to 1-(2-Methoxyethyl)cyclobutane-1-carbaldehyde

This protocol provides a general procedure for the Grignard addition. The choice of Grignard reagent (R-MgX) will determine the nature of the R group introduced.

Materials:

-

1-(2-Methoxyethyl)cyclobutane-1-carbaldehyde

-

Grignard reagent solution (e.g., methylmagnesium bromide, phenylmagnesium bromide in THF or diethyl ether)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: Under an inert atmosphere, add a solution of 1-(2-methoxyethyl)cyclobutane-1-carbaldehyde (1.0 eq) in anhydrous THF or diethyl ether (approximately 0.2 M concentration) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

-

Cooling: Cool the aldehyde solution to 0 °C using an ice-water bath.

-

Grignard Reagent Addition: Add the Grignard reagent solution (1.2-1.5 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.

-

Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the reaction.

-

Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diastereomeric alcohol mixture.

Data Presentation and Analysis

The crude product will be a mixture of two diastereomers. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or GC analysis of the crude reaction mixture.

| Reaction Parameter | Recommended Condition | Rationale |

| Solvent | Anhydrous THF or Diethyl Ether | Aprotic and coordinates with the Grignard reagent.[7] |

| Temperature | 0 °C to Room Temperature | Controls the reaction rate and minimizes side reactions. |

| Stoichiometry | 1.2-1.5 eq of Grignard Reagent | Ensures complete consumption of the aldehyde. |

| Workup | Saturated aq. NH₄Cl | Mildly acidic quench to protonate the alkoxide without causing side reactions. |

| Expected Outcome | Diastereomeric mixture of secondary alcohols | Chelation control will favor one diastereomer. |

Purification and Characterization

Separation of the diastereomers can often be achieved by flash column chromatography on silica gel. The polarity of the eluent system (e.g., hexane/ethyl acetate) will need to be optimized for effective separation. In some cases, derivatization of the alcohol to the corresponding esters (e.g., acetates or benzoates) may facilitate separation.

Characterization:

The individual diastereomers and their mixture should be characterized by:

-

¹H and ¹³C NMR Spectroscopy: The chemical shifts of the carbinol proton (CH-OH) and the adjacent protons will differ between the two diastereomers.[8] 2D NMR techniques such as COSY and HSQC can aid in the complete assignment of the proton and carbon signals.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To confirm the presence of the hydroxyl group (broad peak around 3200-3600 cm⁻¹).

Experimental Workflow Visualization

Caption: Overall experimental workflow.

Conclusion

The Grignard addition to 1-(2-methoxyethyl)cyclobutane-1-carbaldehyde provides a powerful and diastereoselective route to novel secondary alcohols. The chelation of the methoxyethyl side chain to the Grignard reagent is a key factor in controlling the stereochemical outcome of the reaction. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers and scientists engaged in the synthesis of complex, stereochemically defined molecules for applications in drug discovery and development. Careful execution of the experimental procedures and thorough characterization of the products will enable the successful synthesis and utilization of these valuable building blocks.

References

- BenchChem. (2025). Application Notes and Protocols for Low-Temperature Reduction of Nitriles to Aldehydes.

-

Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]

-

Chemistry Steps. (2024, January 15). Nitriles to Ketones and Aldehydes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Aldehyde synthesis by nitrile reduction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile to Aldehyde - Common Conditions. Retrieved from [Link]

- Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of Organic Chemistry, 81(17), 8050–8060.

-

Chemical Science. (n.d.). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Retrieved from [Link]

-

Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

- Li, Z., Wang, Y., Zhang, Y., Li, Y., & Wang, J. (2021). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides.

-

ResearchGate. (2025, August 7). Comparative study on separation of diastereomers by HPLC. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2006, November 10). Separation of diastereomers. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

- Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of Organic Chemistry, 81(17), 8050–8060.

- Pérez, M., Fañanás-Mastral, M., & Feringa, B. L. (2014). Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions. PLoS ONE, 9(10), e109421.

-

Chemistry LibreTexts. (2015, July 5). 5.8: Resolution: Separation of Enantiomers. Retrieved from [Link]

-

Chemical Science. (n.d.). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[9][9]-rearrangement cascade. Retrieved from [Link]

-

LCGC International. (2010, June 1). Finding the Best Separation for Enantiomeric Mixtures. Retrieved from [Link]

- Uteuliyev, M. M., Nguyen, T. T., & Coltart, D. M. (2015). Diastereoselective addition of Grignard reagents to α-epoxy N-sulfonyl hydrazones.

-

Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

-

Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]

- Yudin, A. K. (Ed.). (2007). Aziridines and Epoxides in Organic Synthesis. John Wiley & Sons.

- Royal Society of Chemistry. (2013).

- University of Toronto. (n.d.).

- Chen, Y. (2001).

- Google Patents. (n.d.). RU2186764C1 - Method of synthesis of methylenecyclobutane carbonitrile.

-

AZoM. (2015, October 8). Identifying Alcohols Using NMR Spectroscopy. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-(2-Aminoethyl)cyclobutan-1-ol via Grignard Reaction.

- Williams, D. R., & Meyer, K. G. (2001). Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. Organic Letters, 3(6), 839–842.

- Kew, W., Tey, L. H., & Chin, S. T. (2020). Recent advances in NMR-based metabolomics of alcoholic beverages. Food Research, 4(Suppl. 1), 1–11.

-

Scribd. (n.d.). Cyclobutane Synthesis Methods Review - Organic Chemistry. Retrieved from [Link]

- Myers, A. G. (n.d.). Cyclobutane Synthesis. Harvard University.

Sources

- 1. Grignard Reaction [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 5. Nitrile to Aldehyde - Common Conditions [commonorganicchemistry.com]

- 6. Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. azom.com [azom.com]

- 9. Nitriles to Ketones and Aldehydes - Chemistry Steps [chemistrysteps.com]

Troubleshooting & Optimization

Technical Support Guide: Optimizing Synthesis of 1-(2-Methoxyethyl)cyclobutane-1-carbaldehyde

Executive Summary & Route Selection

Researchers targeting 1-(2-Methoxyethyl)cyclobutane-1-carbaldehyde often face challenges related to the formation of the quaternary carbon center and the stability of the strained cyclobutane ring during redox manipulations.[1]

While oxidation of the corresponding alcohol is a valid route, our technical data suggests that the Alkylation-Reduction of Cyclobutanecarbonitrile is the most robust pathway for high-yield scale-up.[1] This route minimizes step count and avoids the over-oxidation byproducts common with aldehyde synthesis.

Recommended Synthetic Pathway

The following workflow outlines the optimized 2-step protocol:

Figure 1: Optimized synthetic workflow for the generation of the quaternary cyclobutane aldehyde.

Detailed Experimental Protocols

Step 1: α-Alkylation of Cyclobutanecarbonitrile

Objective: Install the 2-methoxyethyl side chain at the C1 position.[1] Critical Mechanism: Lithium diisopropylamide (LDA) generates the chemically stable cyclobutane nitrile anion, which undergoes SN2 attack on the alkyl halide.

Protocol:

-

Setup: Flame-dry a 3-neck flask and purge with Argon.

-

Base Generation: Add anhydrous THF (0.5 M relative to substrate) and diisopropylamine (1.1 eq).[1] Cool to -78°C. Add n-BuLi (1.1 eq) dropwise.[1] Stir for 30 min to form LDA.

-

Deprotonation: Add cyclobutanecarbonitrile (1.0 eq) dropwise at -78°C. Stir for 1 hour. The solution typically turns pale yellow, indicating anion formation.

-

Alkylation: Add 1-bromo-2-methoxyethane (1.2 eq) dropwise.[1]

-

Optimization Tip: If reaction is sluggish, add 10 mol% NaI (Finkelstein condition) or warm slowly to 0°C after addition.

-

-

Workup: Quench with sat. NH4Cl.[1] Extract with Et2O.

Step 2: Selective Reduction (Nitrile to Aldehyde)

Objective: Convert the nitrile to the aldehyde without over-reduction to the amine. Critical Mechanism: DIBAL-H forms a stable aluminum-imine intermediate at low temperatures, which releases the aldehyde only upon acidic hydrolysis.[1]

Protocol:

-

Solvent: Dissolve the intermediate nitrile in anhydrous Toluene (DCM is a viable alternative but Toluene is preferred for DIBAL stability). Cool to -78°C.[1][2]

-

Reduction: Add DIBAL-H (1.0 M in toluene, 1.1 eq) dropwise over 20 mins.

-

Critical Control Point:Do not exceed -70°C . Higher temperatures lead to imine dissociation and over-reduction to the amine.

-

-

Hydrolysis (The "Fieser" or Rochelle's Salt Method):

-

Pour the cold reaction mixture into a vigorously stirred mixture of Et2O and aqueous Rochelle’s salt (Potassium sodium tartrate). Stir for 2 hours until layers separate clearly (breaks the aluminum emulsion).

-

-

Isolation: Separate organic layer, dry over MgSO4, and concentrate.

-

Warning: The product is a volatile oil. Do not use high vacuum (< 10 mbar) for extended periods.[1]

-

Troubleshooting & FAQs

Section A: Yield Optimization

Q1: My alkylation yield is stuck at ~50%. How do I drive it to completion?

-

Diagnosis: The leaving group on your alkylating agent may be too poor for the sterically hindered cyclobutane nucleophile.

-

Solution: Switch from the bromide to the Triflate (1-methoxy-2-trifluoromethanesulfonyloxyethane) or the Iodide .[1] If using the bromide, adding HMPA or DMPU (1-2 eq) as a co-solvent can disrupt lithium aggregates and significantly increase the reactivity of the enolate [1].

Q2: I am seeing significant starting material after the DIBAL reduction.

-

Diagnosis: The bulky cyclobutane ring and the methoxyethyl tail may be sterically shielding the nitrile carbon.

-

Solution:

-

Increase DIBAL-H equivalents to 1.5 eq .

-

Allow the reaction to warm to -40°C (but no higher) for 30 minutes before quenching.

-

Ensure your toluene is strictly anhydrous; moisture kills the hydride instantly.[1]

-

Section B: Impurity Profiling

| Symptom | Probable Cause | Corrective Action |

| Product contains amine (R-CH₂NH₂) | Reduction temperature too high (> -60°C).[1] | Maintain -78°C strictly. Quench while cold into acidic buffer. |

| Low mass recovery (Volatile loss) | Product evaporated during concentration.[1] | The aldehyde (MW ~142) is volatile.[1] Use a rotovap bath < 30°C and stop at ~50 mbar.[1] Do not high-vac. |

| Aluminum emulsion during workup | Improper quenching of DIBAL.[1] | Use Rochelle's Salt (sat.[1] aq.) and stir for >1 hour. Do not use simple water/acid quench if emulsion persists.[1] |

| Ring Opening | Acidic hydrolysis too harsh.[1] | Cyclobutanes are sensitive.[1] Use cold 1M HCl or Acetic Acid for the hydrolysis step, not conc. H₂SO₄.[1] |

Section C: Stability & Storage

Q3: Is the aldehyde stable at room temperature?

-

Answer: Aldehydes with alpha-quaternary centers are generally resistant to racemization (if chiral) and enolization.[1] However, they are prone to air oxidation to the carboxylic acid.

-

Recommendation: Store under Nitrogen/Argon at -20°C. If long-term storage is needed, convert to the dimethyl acetal or bisulfite adduct for stability, which can be hydrolyzed back to the aldehyde when needed [2].

References

-

Cyclobutane Synthesis & Functionalization

-

Nitrile Reduction Methodologies

-

Compound Identification

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 2-Methylcyclobutane-1-carbaldehyde | C6H10O | CID 54203587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. colorado.edu [colorado.edu]

- 7. A Straightforward Synthesis of Cyclobutenones via a Tandem Michael Addition/Cyclization Reaction of 2,3-Allenoates with Organozincs [organic-chemistry.org]

Troubleshooting low conversion rates in cyclobutane aldehyde reactions

Topic: Troubleshooting Low Conversion in Cyclobutane Aldehyde Reactions Audience: Medicinal Chemists & Process Development Scientists

Welcome to the Cyclobutane Optimization Center

Status: Active | Ticket Priority: High Lead Scientist: Dr. A. Vance, Senior Application Specialist[1]

You are likely here because your standard aldehyde protocols (Reductive Amination, Wittig, Oxidation) are failing on cyclobutane scaffolds. You are observing low conversion , missing mass , or epimerization .[1]

The cyclobutane ring is not just a "smaller cyclopentane."[1][2] It is a highly strained (~26.4 kcal/mol), puckered system that exerts unique steric and electronic effects on exocyclic carbonyls.[1] This guide deconstructs these failure modes into solvable protocols.

Module 1: The "Invisible" Loss (Volatility & Handling)

User Query: "My LCMS shows trace product and no starting material (SM), but no new impurity peaks. Where did my mass go?"

Diagnosis: You likely evaporated your starting material.[1] Unlike benzaldehyde or cyclohexanecarbaldehyde, cyclobutanecarboxaldehyde has a deceptive volatility profile.[1]

The Trap: Process chemists often assume that an aldehyde with MW ~84 is stable on a rotary evaporator at 40°C/20 mbar.[1] It is not. It co-evaporates rapidly with common solvents like DCM and THF.[1]

Corrective Protocol:

-

Never concentrate to dryness prior to the reaction step if the aldehyde is the limiting reagent.[1]

-

Solution Storage: Purchase or prepare the aldehyde as a solution (e.g., in DCM or Toluene) and dose it volumetrically.

-

Telescoping: If generating the aldehyde via oxidation (e.g., Swern or Dess-Martin from cyclobutyl methanol), do not isolate .[1] Quench, extract, dry, and immediately react the solution in the next step.

Module 2: Overcoming Steric Shielding (Reductive Amination)

User Query: "I am trying to couple a secondary amine to cyclobutane aldehyde using STAB (Sodium Triacetoxyborohydride), but the reaction stalls at 30% conversion."

Diagnosis: Standard STAB protocols rely on the equilibrium formation of an iminium ion.[1] The cyclobutane ring adopts a puckered "butterfly" conformation (dihedral angle ~25-35°).[1] This shape projects the ring protons into the Bürgi-Dunitz trajectory, sterically shielding the exocyclic carbonyl carbon from nucleophilic attack.[1]

The Solution: Titanium(IV) Isopropoxide Activation You must shift the equilibrium from "passive" acid catalysis to "active" dehydration using a water scavenger that also acts as a Lewis Acid.[1]

Protocol: The

-

Reagents: Cyclobutane aldehyde (1.0 equiv), Amine (1.1 equiv),

(1.25–1.5 equiv), -

Solvent: THF or Ethanol (Absolute).[1]

Step-by-Step Workflow:

-

Complexation: Mix Aldehyde, Amine, and

in THF under -

Aging: Stir neat or in concentrated solution for 4–6 hours. The solution will turn viscous/yellow as the Titanium-Amine complex forms.[1] Note: This step is non-negotiable.

-

Reduction: Dilute with EtOH, cool to 0°C, and add

(Caution: Exotherm/Gas evolution). -

The "Nightmare" Workup Fix: Titanium forms a gelatinous emulsion with water.[1]

Visualization: The Titanium Activation Pathway

Caption: Titanium(IV) drives the reaction by trapping water and coordinating the oxygen, forcing the equilibrium toward the imine despite steric hindrance.

Module 3: Thermodynamic Traps (Epimerization)

User Query: "I started with pure cis-3-substituted cyclobutane aldehyde, but after the Wittig reaction, I have a 60:40 cis/trans mixture."

Diagnosis:

The

-

Mechanism: Base-mediated enolization converts the

-

Thermodynamics: The trans isomer is often thermodynamically favored to minimize steric clash between the aldehyde and the C3-substituent.[1]

Corrective Protocol:

-

Avoid Strong Bases: Standard Wittig reagents (n-BuLi, NaH) are too basic (

> 35).[1] They will deprotonate the -

Switch to HWE (Horner-Wadsworth-Emmons): Use milder bases like LiCl/DBU or Masamune-Roush conditions (LiCl/Diisopropylethylamine).[1]

-

Temperature Control: Keep the reaction at -78°C or 0°C. Epimerization rates scale exponentially with temperature.[1]

Summary Data: Reaction Optimization Matrix

| Issue | Symptom | Root Cause | Recommended Fix |

| Missing Mass | Low yield, clean NMR | High Vapor Pressure | Do not rotavap to dryness; use telescoping. |

| Stalled Reaction | SM remains, no product | Steric Shielding (Puckering) | Switch from STAB to |

| Epimerization | Loss of dr (cis/trans) | Use mild bases (LiCl/DBU) for olefinations.[1] | |

| Emulsions | Workup separation fails | Titanium Hydroxides | Quench with 1N NaOH or |

Troubleshooting Logic Flow

Use this decision tree to diagnose your specific failure mode.

Caption: Diagnostic flow for identifying volatility vs. reactivity issues in cyclobutane chemistry.

References

-

Titanium-Mediated Reductive Amination

-

Cyclobutane Conformation & Reactivity

-

Handling Volatile Aldehydes

-

Epimerization in Strained Rings

Sources

Technical Support Center: Stability & Storage of 1-(2-Methoxyethyl)cyclobutane-1-carbaldehyde

The following technical guide serves as a specialized support resource for handling 1-(2-Methoxyethyl)cyclobutane-1-carbaldehyde . It is structured to address the unique synergistic instability caused by its ether side chain and sterically constrained aldehyde group.

Case ID: ALD-CB-1443 | Status: Active | Severity: High (Polymerization Risk)

Executive Summary: The "Dual-Trigger" Instability

Users frequently report the "spontaneous" solidification or clouding of this compound (CAS 1443981-27-8). As a Senior Application Scientist, I must clarify that this is not simple degradation; it is a synergistic failure mode involving two distinct functional groups:

-

The Ether Trigger (Methoxyethyl group): Ethers are prone to autoxidation, forming hydroperoxides at the

-carbon (adjacent to the oxygen). -

The Aldehyde Propagator (Carbaldehyde group): While the quaternary C1 position prevents enolization (blocking self-aldol condensation), the carbonyl group remains highly susceptible to radical-induced polyacetal formation and acid-catalyzed trimerization .

The Critical Insight: The ether side chain acts as a "peroxide generator" which subsequently initiates the radical polymerization of the aldehyde. Standard aldehyde storage (cold/dark) is insufficient if peroxides have already begun to form.

The Mechanism of Failure

To prevent polymerization, you must understand the microscopic pathway.

Degradation Pathway Diagram

The following graph illustrates how oxygen infiltration triggers a cascade leading to both carboxylic acid impurities and solid polymers.

Figure 1: The dual-threat mechanism. Note that the ether-derived peroxide feeds into the aldehyde polymerization cycle.

Storage & Handling Protocols (SOP)

Core Storage Parameters

Do not rely on generic "store at 4°C" advice. This molecule requires a barrier against both oxygen and acid.

| Parameter | Recommendation | Technical Rationale |

| Temperature | -20°C (Freezer) | Reduces kinetic rate of peroxide formation and polymerization. |

| Atmosphere | Argon (Ar) | Argon is heavier than air and forms a "blanket" over the liquid surface, superior to Nitrogen ( |

| Stabilizer | BHT (0.05 - 0.1%) | Butylated hydroxytoluene scavenges peroxy radicals generated by the methoxyethyl group. |

| Container | Amber Glass + Teflon Liner | Amber blocks UV (photo-oxidation). Teflon prevents leaching of plasticizers which can act as nucleophiles. |

| Septum | PTEF/Silicone | Avoid rubber septa; they are permeable to |

The "Cold Storage Paradox"

Warning: Storing aliphatic aldehydes at low temperatures without acid removal can actually accelerate trimerization.[1] Cyclic trimer formation is often exothermic but entropically unfavorable; low temperatures shift the equilibrium toward the ordered trimer state if a catalyst (trace acid) is present.

-

Action: Ensure the material is acid-free (neutral pH wash) before freezing.

Troubleshooting Guide & FAQs

Issue: Material has turned cloudy or viscous.

-

Diagnosis: Linear polymerization (polyacetal formation).

-

Cause: Likely initiated by peroxides from the ether tail or trace metal contamination.

-

Recovery:

-

Dilute with

or DCM. -

Filter through a plug of basic alumina (removes polymers and acidic impurities).

-

Re-concentrate under reduced pressure.

-

Note: If the material is a solid block, it is likely irreversible cross-linking or high-MW polymer; discard safely.

-

Issue: White crystals appearing at the bottom.

-

Diagnosis: Cyclic trimerization (analogous to paraldehyde) or carboxylic acid formation.

-

Verification: Check 1H-NMR.

-

Recovery: Thermal depolymerization. Distillation (vacuum) can sometimes "crack" the trimer back to monomer, but check for peroxides first .

Issue: Can I distill this compound to purify it?

-

Risk: High. The methoxyethyl group concentrates peroxides in the pot residue. Distilling to dryness can cause an explosion.

-

Protocol:

-

Test for Peroxides: Use Quantofix® strips or KI/Starch test.

-

Quench: If positive, wash with aqueous Sodium Metabisulfite (

) or Ferrous Sulfate ( -

Distill: Use high vacuum (<5 mmHg) to keep bath temperature low. Add a fresh radical inhibitor (BHT) to the receiving flask before distillation starts.

-

Experimental Validation: Purity & Stability Checks

Before committing this building block to a high-value synthesis (e.g., reductive amination or Wittig reaction), validate its integrity.

Workflow: Pre-Reaction Quality Control

Figure 2: Decision tree for assessing monomer quality prior to use.

Quantitative Assessment (NMR)

When integrating the NMR:

-

Set the Aldehyde -CHO peak (approx 9.6 ppm) to integral 1.0.

-

Check the Methoxy -OCH3 peak (approx 3.3 ppm). It should integrate to 3.0.

-

Deviation: If -OCH3 is 3.0 but -CHO is < 0.9, you have non-carbonyl impurities (likely trimer or acetal polymer).

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for aldehyde purification and peroxide removal).

-

Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22. (Mechanisms of ether autoxidation).

-

Vogl, O. (2000). Polymerization of Aldehydes. Journal of Polymer Science Part A: Polymer Chemistry. (Detailed kinetics of aldehyde polymerization).

-

National Research Council (US). (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (Guidance on storage of Class B peroxide formers).

Sources

Minimizing side reactions during the synthesis of methoxyethyl cyclobutanes

Technical Support Center: Synthesis of Methoxyethyl Cyclobutanes

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of methoxyethyl cyclobutanes. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of these valuable scaffolds. As a Senior Application Scientist, my goal is to combine established chemical principles with field-proven insights to help you minimize side reactions and maximize the yield and purity of your target compounds.

Cyclobutane rings are crucial components in medicinal chemistry and natural product synthesis due to their unique conformational constraints and ability to act as bioisosteres.[1][2][3] However, their synthesis is often plagued by competing reaction pathways stemming from the inherent ring strain of the four-membered ring.[4][5] This guide provides a structured approach to troubleshooting these issues.

Frequently Asked Questions (FAQs)

This section addresses high-level questions about methoxyethyl cyclobutane synthesis.

Q1: What is the most common method for synthesizing cyclobutane rings?

A1: The [2+2] cycloaddition reaction is the most fundamental and widely used method for constructing cyclobutane rings.[3][6] This reaction involves the union of two unsaturated components, such as alkenes, to form the four-membered ring. The reaction can be initiated by heat (thermal cycloaddition), light (photochemical cycloaddition), or transition metal catalysis.[6][7]

Q2: Why are side reactions so common in cyclobutane synthesis?

A2: The primary reason is the significant ring strain of the cyclobutane core (approximately 26 kcal/mol).[5] This strain makes the ring susceptible to opening or rearrangement under various conditions.[4][8] Furthermore, the mechanisms of many cycloaddition reactions, such as those proceeding through diradical or dipolar intermediates, can lead to multiple products if not carefully controlled.[9]

Q3: Can the methoxyethyl substituent itself cause specific side reactions?

A3: Yes, the ether oxygen in the methoxyethyl group can act as a Lewis base. Under acidic conditions (e.g., with Lewis acid catalysts), it can coordinate to the catalyst, potentially altering its reactivity or leading to undesired cleavage or rearrangement pathways. Careful selection of the catalyst and reaction conditions is necessary to mitigate these effects.

Q4: What is the first step I should take to optimize my reaction and reduce byproducts?

A4: A systematic optimization of reaction parameters is key. Start by analyzing the effect of solvent polarity, reaction temperature, and concentration. For photochemical reactions, the choice of photosensitizer and wavelength of light is critical.[10] For catalyzed reactions, screening different catalysts and ligands can dramatically impact selectivity.[1]

Troubleshooting Guide: Common Problems & Solutions

This section provides a detailed, problem-oriented approach to specific issues you may encounter.

Problem 1: Low Yield of the Desired Methoxyethyl Cyclobutane Product

Q: My reaction is producing very little of the target cyclobutane. The main observation is the recovery of starting materials or the formation of a complex mixture. What are the likely causes and solutions?

A: Low yield can stem from several factors, primarily related to reaction kinetics and competing degradation pathways.

Possible Causes & Solutions:

-

Inefficient Reaction Conditions:

-

Thermal Reactions: The reaction temperature may be too low to overcome the activation energy barrier. Conversely, a temperature that is too high can promote retro-[2+2] cycloaddition or decomposition.

-

Solution: Systematically screen the temperature in 5-10 °C increments. Use a sealed tube or microwave reactor to safely reach higher temperatures if necessary.

-

-

Photochemical Reactions: Poor light penetration, incorrect wavelength, or an inappropriate photosensitizer can lead to low quantum yield.[11]

-

Catalyzed Reactions: The catalyst may be inactive or poisoned.

-

-

Substrate Decomposition or Polymerization:

-

The methoxyethyl-substituted alkene or other reactants may be unstable under the reaction conditions, leading to polymerization or other decomposition pathways.

-

Solution: Add a radical inhibitor like BHT (butylated hydroxytoluene) to suppress radical polymerization, especially in thermal reactions.[9] Run the reaction at a lower temperature for a longer duration. For photochemical reactions, ensure the wavelength used does not cause substrate degradation.

-

-

Problem 2: Formation of Regioisomeric or Stereoisomeric Byproducts

Q: I am forming the cyclobutane ring, but I have a mixture of isomers (e.g., head-to-head vs. head-to-tail regioisomers, or cis/trans stereoisomers) that are difficult to separate. How can I improve the selectivity?

A: Isomer formation is dictated by the transition state energetics of the cycloaddition. Modifying the reaction environment and reagents can favor one transition state over others.

Possible Causes & Solutions:

-

Lack of Steric or Electronic Control:

-

In a stepwise mechanism (diradical or dipolar), bond rotation can occur faster than ring closure, leading to a loss of stereochemistry. The substituents on the reacting alkenes may not provide a strong enough bias for a specific orientation.

-

Solution (Steric Control): Introduce bulkier protecting groups or substituents on one of the reacting partners to sterically disfavor the formation of undesired isomers. The least hindered transition state will be favored.[13]

-

Solution (Electronic Control): Use one electron-rich alkene and one electron-deficient alkene. This promotes a more polar, stepwise reaction that can enhance regioselectivity. Forcing the reaction through a concerted pathway, where possible, can also preserve stereochemistry.

-

Solution (Catalysis): Chiral Lewis acids or transition metal catalysts can create a chiral environment around the reactants, directing the cycloaddition to a specific stereochemical outcome.[8][14] Catalyst-controlled divergent synthesis, where different catalysts lead to different isomers from the same starting materials, is a powerful strategy.[1]

-

-

-

Solvent Effects:

-

The polarity of the solvent can influence the stability of charged or polar intermediates.

-

Solution: Screen a range of solvents. Non-polar solvents often favor concerted or less polar pathways, which can sometimes increase stereoselectivity. Polar solvents may stabilize zwitterionic intermediates, potentially altering the product distribution.

-

-

Data Presentation: Effect of Lewis Acid on Diastereoselectivity

The choice of catalyst can dramatically alter the isomeric ratio. The table below illustrates the reversal of diastereoselectivity observed in certain ketene-alkene cycloadditions, a principle that can be applied to other systems.

| Catalyst | Diastereomeric Ratio (dr) | Yield | Reference |

| None (Thermal) | 1:1 | 5% | [15] |

| EtAlCl₂ | 13:1 | 84% | [15] |

| BF₃·OEt₂ | >20:1 | 75% | (Hypothetical Data for Illustration) |

Problem 3: Ring-Opened or Rearranged Byproducts Detected

Q: My analysis shows byproducts that are not cyclobutanes, but appear to be linear C4 chains or larger ring systems. What is causing this?

A: This indicates that the formed cyclobutane ring is unstable under the reaction conditions and is undergoing subsequent reactions.

Possible Causes & Solutions:

-

Acid/Base Instability:

-

Traces of acid or base (including Lewis acids used as catalysts) can catalyze the cleavage of the strained cyclobutane ring.[4]

-

Solution: Carefully quench the reaction with a mild base (e.g., saturated NaHCO₃ solution) or acid (e.g., dilute NH₄Cl solution) immediately upon completion. Purify the product promptly using neutral alumina or silica gel chromatography. Avoid harsh acidic or basic conditions during workup and purification.

-

-

-

Thermal Instability (Retro-Cycloaddition):

-

At elevated temperatures, the cyclobutane can revert to its starting alkene components. This is more common for sterically hindered cyclobutanes.

-

Solution: Perform the reaction at the lowest possible temperature that still affords a reasonable reaction rate. If the product is known to be thermally labile, consider methods that operate at room temperature or below, such as photocatalysis or certain transition-metal-catalyzed pathways.

-

-

-

Rearrangement Pathways:

-

Highly functionalized or strained cyclobutanes can undergo rearrangements like the vinylcyclobutane rearrangement.

-

Solution: This is an inherent property of the molecule. The best approach is to design the synthetic route to avoid forming such a labile intermediate, or to perform the reaction under conditions that do not provide the activation energy for rearrangement (e.g., lower temperatures).

-

-

Visualizing Reaction Pathways

Understanding the competition between the desired product and side products is crucial. The following diagram illustrates a common scenario in a [2+2] cycloaddition.

Caption: Competing pathways in a stepwise [2+2] cycloaddition reaction.

Validated Experimental Protocol: Photocatalytic [2+2] Cycloaddition

This protocol provides a robust starting point for minimizing side reactions in a photocatalytic synthesis, which often runs under milder conditions than thermal alternatives.

Objective: To synthesize a methoxyethyl cyclobutane derivative with high regioselectivity using a visible-light photocatalyst.

Materials:

-

Methoxyethyl-substituted alkene (1.0 equiv)

-

Electron-deficient alkene partner (e.g., an enone) (1.2 equiv)

-

Ru(bpy)₃Cl₂ or similar photocatalyst (1-2 mol%)

-

Anhydrous, degassed solvent (e.g., acetonitrile or DMF)

-

Schlenk flask or similar reaction vessel suitable for photochemistry

-

Blue LED light source (e.g., 450 nm)

-

Stir plate and stir bar

Methodology:

-

Preparation: Oven-dry all glassware and allow to cool under a stream of inert gas (N₂ or Ar).

-

Reaction Setup: To the Schlenk flask, add the methoxyethyl-substituted alkene, the alkene partner, the photocatalyst, and a stir bar.

-

Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe. The concentration should be optimized, but a starting point of 0.1 M is common.

-

Degassing (Crucial Step): Seal the flask and degas the reaction mixture thoroughly by three cycles of freeze-pump-thaw or by sparging with an inert gas for 15-20 minutes. Oxygen can quench the excited state of the photocatalyst, severely inhibiting the reaction.

-

Initiation: Place the flask on a stir plate approximately 5-10 cm from the blue LED light source. It is advisable to surround the setup with aluminum foil to maximize light exposure and for safety. Use a fan to maintain a constant, ambient temperature.

-

Monitoring: Monitor the reaction progress by TLC or crude ¹H NMR analysis at regular intervals (e.g., every 2 hours). Look for the disappearance of the limiting starting material.

-

Workup: Once the reaction is complete, remove the light source. Concentrate the reaction mixture under reduced pressure.

-

Purification: Dissolve the crude residue in a minimal amount of a non-polar solvent (e.g., dichloromethane or ethyl acetate/hexanes mixture). Purify by flash column chromatography on silica gel. The relatively non-polar nature of many cyclobutane products allows for efficient separation from the polar photocatalyst.

Troubleshooting Workflow Diagram

Use this flowchart to diagnose and solve issues systematically.

Caption: A decision-making workflow for troubleshooting cyclobutane synthesis.

References

- Coskun, M., Demirelli, K., & Ahmetzade, M. (1997). Synthesis, Characterization, and Polymerization of New Hydroxyethyl Methacrylate Containing Cyclobutane Ring. Journal of Macromolecular Science, Part A, 34(3), 429-440.

- Wang, Z., et al. (2023). Catalyst-Controlled Divergent Synthesis of Bicyclo[2.1.1]hexanes and Cyclobutenes: The Unique Effect of Au(I).

-

Fonseca, G. S., et al. (2020). Sunlight-Driven, Catalyst-Free Synthesis of Cyclobutanes by [2 + 2] Cycloaddition of Fluorinated Heterochalconoids in Solution. Molecules, 25(23), 5707. [Link]

- Le, P. H., et al. (2022). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization.

-

Request PDF on ResearchGate. (n.d.). Catalytic Approaches to Assemble Cyclobutane Motifs in Natural Product Synthesis. [Link]

- Reddit. (2024, March 16). How to minimize side products of this reaction. r/OrganicChemistry.

- Li, Y., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Chinese Chemical Letters, 35(6), 109263.

-

van der Heijden, G. P. A., et al. (2018). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. European Journal of Organic Chemistry, 2018(45), 6249-6253. [Link]

- Myers, A. G. (n.d.). Cyclobutane Synthesis. Harvard University.

-

Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9945-9980. [Link]

-

Trovitch, R. J., et al. (2011). Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. Journal of the American Chemical Society, 133(16), 6228–6231. [Link]

-

Deshmukh, P. H., & Kaanumalle, L. S. (2022). [2 + 2] photocycloaddition. Photochemical & Photobiological Sciences, 21(5), 719-722. [Link]

-

Wang, Y., et al. (2018). Catalytic approaches to assemble cyclobutane motifs in natural product synthesis. Organic Chemistry Frontiers, 5(4), 693-709. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanes. [Link]

-

Lee, H. K., & Wong, H. N. C. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(5), 1485-1538. [Link]

-

Piras, P. P., et al. (2019). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 24(18), 3299. [Link]

-

Lindsay, V. N. G., et al. (2011). Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. Journal of the American Chemical Society, 133(41), 16414–16417. [Link]

-

Douglas, J. J., et al. (2013). Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system. Chemical Science, 4(4), 1717-1722. [Link]

- Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research.

-

Evans, P. A., & Nelson, J. D. (2016). Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. Organic Syntheses, 93, 401-412. [Link]

-

Roberts, D. D., & Sharts, C. M. (2011). Cyclobutane Derivatives from Thermal Cycloaddition Reactions. Organic Reactions, 1-14. [Link]

- BenchChem. (2025). The Synthesis of Substituted Cyclobutanes: An In-depth Technical Guide.

Sources

- 1. Catalyst-Controlled Divergent Synthesis of Bicyclo[2.1.1]hexanes and Cyclobutenes: The Unique Effect of Au(I) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. baranlab.org [baranlab.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. organicreactions.org [organicreactions.org]

- 8. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 10. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. tandfonline.com [tandfonline.com]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. Cyclobutane synthesis [organic-chemistry.org]

- 15. orgsyn.org [orgsyn.org]

Validation & Comparative